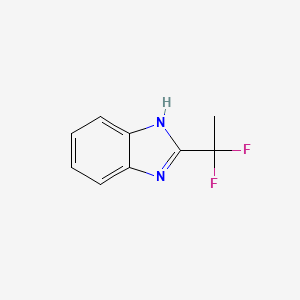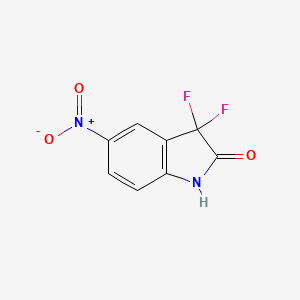
2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a 1,1-difluoroethyl group at position 6. It has a molecular formula of C6H4Cl2F2N2 and a molecular weight of 213.01 g/mol .
Vorbereitungsmethoden
The synthesis of 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method starts with 4,6-dichloro-2-methylthiopyrimidine as a precursor. This compound undergoes sequential substitution reactions under Suzuki conditions, using phenylboronic acid in the presence of triphenylphosphine and palladium acetate . Industrial production methods may involve similar chlorination and substitution reactions, optimized for large-scale synthesis.
Analyse Chemischer Reaktionen
2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted by nucleophiles such as amines or thiols, leading to the formation of substituted pyrimidines.
Oxidation and Reduction: While specific oxidation and reduction reactions for this compound are less documented, pyrimidines generally can undergo such reactions under appropriate conditions.
Common Reagents and Conditions: Typical reagents include phenylboronic acid, triphenylphosphine, and palladium acetate for substitution reactions.
Wissenschaftliche Forschungsanwendungen
2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex pyrimidine derivatives, which are used in various chemical reactions and studies.
Biology and Medicine: Pyrimidine derivatives are known for their pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound may be used in the development of new drugs targeting these activities.
Wirkmechanismus
The mechanism of action of 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine involves its interaction with biological targets, such as enzymes and receptors. Pyrimidine derivatives often inhibit specific enzymes or modulate receptor activities, leading to their therapeutic effects. For example, they may inhibit DNA topoisomerase II, an enzyme crucial for DNA replication, thereby exhibiting anticancer properties .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2,4-Dichloro-6-(1,1-difluoroethyl)pyrimidine include other substituted pyrimidines, such as:
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Dichloro-6-methylpyrimidine
- 2,4-Dichloro-5-trifluoromethylpyrimidine
These compounds share the pyrimidine core structure but differ in their substituents, which can significantly alter their chemical properties and biological activities. The presence of the 1,1-difluoroethyl group in this compound makes it unique, potentially offering distinct reactivity and applications .
Eigenschaften
IUPAC Name |
2,4-dichloro-6-(1,1-difluoroethyl)pyrimidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2F2N2/c1-6(9,10)3-2-4(7)12-5(8)11-3/h2H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZYZNBTXZQNJGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=NC(=N1)Cl)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2F2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














